molecular formula C24H28N4O B3759614 N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide

Cat. No.: B3759614
M. Wt: 388.5 g/mol
InChI Key: UFJLALHLOZHIQD-UHFFFAOYSA-N
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Description

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide is a complex organic compound that features a combination of indene, pyrazole, and amide functional groups

Properties

IUPAC Name

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-28(17-19-7-3-2-4-8-19)24(13-21-9-5-6-10-22(21)14-24)18-25-23(29)12-11-20-15-26-27-16-20/h2-10,15-16H,11-14,17-18H2,1H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJLALHLOZHIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)CNC(=O)CCC4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl(methyl)amino Group: This step involves the alkylation of the indene derivative with benzyl chloride and methylamine under controlled conditions.

    Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction involving hydrazine and a suitable diketone.

    Formation of the Propanamide Linkage: The final step involves the coupling of the pyrazole-indene intermediate with a propanoyl chloride derivative under basic conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and indene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the amide or pyrazole groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(methyl)amino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-3-yl)propanamide: Similar structure but with a different position of the pyrazole ring.

    N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-imidazol-4-yl)propanamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

The unique combination of the indene, pyrazole, and amide groups in N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide provides it with distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide
Reactant of Route 2
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide

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